1-[4-(1H-indol-7-ylmethyl)piperazin-1-yl]propan-1-one
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Overview
Description
1-[4-(1H-indol-7-ylmethyl)piperazin-1-yl]propan-1-one is a compound that combines the structural features of indole and piperazine. Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 1-[4-(1H-indol-7-ylmethyl)piperazin-1-yl]propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with indole and piperazine as the primary starting materials.
Formation of Intermediate: The indole derivative is first functionalized to introduce a reactive group, such as a halogen or a hydroxyl group, at the 7-position.
Coupling Reaction: The functionalized indole is then coupled with piperazine under suitable conditions, often using a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Final Step: The resulting intermediate is further reacted with propanone to yield the final product, this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-[4-(1H-indol-7-ylmethyl)piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, using reagents like halogens or nitro groups.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
1-[4-(1H-indol-7-ylmethyl)piperazin-1-yl]propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes involved in disease pathways.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-[4-(1H-indol-7-ylmethyl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various receptors, including serotonin and dopamine receptors, influencing neurotransmitter activity. The piperazine ring can enhance the compound’s binding affinity and selectivity. The exact pathways and molecular targets depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-[4-(1H-indol-7-ylmethyl)piperazin-1-yl]propan-1-one can be compared with other similar compounds, such as:
1-(1H-indol-3-yl)piperazine: This compound lacks the propanone group and has different biological activities.
1-(4-benzylpiperazin-1-yl)propan-1-one: This compound has a benzyl group instead of the indole moiety, leading to different receptor binding properties.
1-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-one: The presence of a methoxy group on the phenyl ring alters its chemical reactivity and biological activity.
The uniqueness of this compound lies in its combination of the indole and piperazine moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(1H-indol-7-ylmethyl)piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-2-15(20)19-10-8-18(9-11-19)12-14-5-3-4-13-6-7-17-16(13)14/h3-7,17H,2,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPCNYUBBKGVEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)CC2=CC=CC3=C2NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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